molecular formula C8H7N3O2S2 B5881689 METHYL N-[5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

METHYL N-[5-(THIOPHEN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

Cat. No.: B5881689
M. Wt: 241.3 g/mol
InChI Key: UUJXKTANDIUCNX-UHFFFAOYSA-N
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Description

Methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a heterocyclic compound that contains both thiophene and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the condensation of thiophene derivatives with thiadiazole intermediates. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

Methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its combination of thiophene and thiadiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c1-13-8(12)9-7-11-10-6(15-7)5-3-2-4-14-5/h2-4H,1H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJXKTANDIUCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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